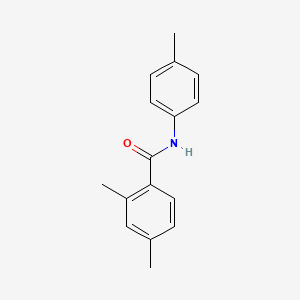
N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as MIATMA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. MIATMA belongs to the class of isoxazole derivatives and has a molecular weight of 357.4 g/mol.
Mécanisme D'action
The mechanism of action of N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for cancer therapy. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide also exhibits anti-inflammatory properties, which could be beneficial for the treatment of inflammatory diseases. However, one limitation of using N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its relatively low solubility, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One potential area of research is the development of N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in animal and human studies.
Méthodes De Synthèse
The synthesis of N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the reaction of 5-methyl-3-isoxazolecarboxylic acid and 3-(3,4,5-trimethoxyphenyl)acryloyl chloride in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform and is followed by purification using column chromatography.
Applications De Recherche Scientifique
N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been found to possess anti-inflammatory properties, which could be beneficial for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
(E)-N-(5-methyl-1,2-oxazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-10-7-14(18-23-10)17-15(19)6-5-11-8-12(20-2)16(22-4)13(9-11)21-3/h5-9H,1-4H3,(H,17,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFOLSDEJYREKV-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-methyl-1,2-oxazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5854653.png)
![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)
![3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5854667.png)

![N-(2-furylmethyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5854679.png)

![3,4-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5854691.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5854696.png)